DL-ORNITHINE:HCL (15N2)
Description
BenchChem offers high-quality DL-ORNITHINE:HCL (15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-ORNITHINE:HCL (15N2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
155.61 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
What is the role of DL-ORNITHINE:HCL (15N2) in urea cycle studies?
Technical Guide: DL-Ornithine:HCl ( ) in Urea Cycle Flux Analysis
Executive Summary
This guide outlines the mechanistic role and experimental utility of DL-Ornithine:HCl (
Key Distinction: The nitrogen atoms in Ornithine-15N2 are not incorporated into urea. Instead, they are retained within the cycle intermediates (Citrulline, Argininosuccinate, Arginine) and recycled. This tracer is therefore the gold standard for measuring cycle turnover rates , intermediate pool sizes , and enzyme kinetics (OTC, ASS, ASL, ARG) independent of nitrogen load.
Part 1: Mechanistic Foundation
The Tracer: DL-Ornithine:HCl ( )
-
Chemical Nature: A racemic mixture of D- and L-Ornithine where both the
-amino and -amino nitrogen atoms are replaced with Nitrogen-15. -
The "DL" Factor:
-
L-Isomer: The biologically active substrate for Ornithine Transcarbamylase (OTC).[1] It enters the cycle immediately.
-
D-Isomer: Generally inert in the urea cycle (mammalian OTC is stereospecific). It acts as a background species or is slowly metabolized by D-amino acid oxidase (DAAO) in the kidney/liver.
-
Experimental Implication: When dosing, the effective concentration is 50% of the total mass. Analytical methods must distinguish between the active flux (L-isomer) and the inactive pool (D-isomer) if chiral separation is not employed.
-
Atom Mapping and Flux Logic
The utility of Ornithine-15N2 lies in its resistance to metabolic "washout." The
-
Entry (Mitochondria): L-Ornithine-15N2 enters the mitochondria via the ORNT1 transporter.
-
Citrulline Synthesis (OTC): It combines with Carbamoyl Phosphate (CP). The CP nitrogen (from ammonia) is unlabeled.
-
Result:Citrulline-15N2 (The label is on the
-amino and -amino groups; the ureido nitrogen is unlabeled).
-
-
Cytosolic Transport: Citrulline-15N2 moves to the cytosol.
-
Argininosuccinate Synthesis (ASS1): Citrulline-15N2 combines with Aspartate.
-
Result:Argininosuccinate-15N2 (The new nitrogen from Aspartate is unlabeled).
-
-
Arginine Formation (ASL): Fumarate is cleaved off.[2]
-
Result:Arginine-15N2 .
-
Pathway Visualization
The following diagram illustrates the flow of the
Caption: Flux map of 15N2-Ornithine. Note that the 15N label (Blue Boxes) recycles, while Urea (Red Ellipse) is expelled unlabeled.
Part 2: Analytical Methodology (LC-MS/MS)
To quantify the flux, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. The "DL" nature necessitates specific attention to chromatographic separation if D-isomer interference is a concern, though standard HILIC methods often co-elute them (measuring total Ornithine).
Mass Transitions (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are predicted for the 15N2-labeled species.
| Analyte | Isotope State | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Rationale |
| Ornithine | Unlabeled | 133.1 | 70.1 | Loss of H2O + COOH (Immonium) |
| Ornithine | 15N2 (Tracer) | 135.1 | 72.1 | Retains both 15N atoms |
| Citrulline | Unlabeled | 176.1 | 159.1 | Loss of NH3 |
| Citrulline | 15N2 | 178.1 | 161.1 | Retains 15N backbone |
| Arginine | Unlabeled | 175.1 | 70.1 | Fragment specific to Ornithine backbone |
| Arginine | 15N2 | 177.1 | 72.1 | Retains 15N backbone |
| Urea | Unlabeled | 61.0 | 44.0 | Loss of NH3 |
| Urea | 15N | 62.0 | 45.0 | Not formed from 15N2-Ornithine |
Chromatographic Strategy
Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Why: Ornithine and Citrulline are highly polar and do not retain well on C18 columns without derivatization (e.g., Butanol-HCl). HILIC allows for direct analysis of the underivatized amino acids.
-
Chiral Separation: If distinguishing D-Ornithine is critical (e.g., in kidney studies where DAAO is active), use a Chiralpak ZWIX(+) column. For standard hepatic flux, a standard amide-HILIC column is sufficient, assuming D-Ornithine is background.
Part 3: Experimental Protocol
In Vitro Flux Assay (Hepatocytes/HepG2)
This protocol measures the capacity of the urea cycle enzymes to process the ornithine carrier.
Materials:
-
Hepatocyte culture (primary or HepG2).
-
Tracer Medium: EBSS containing 5mM
, 0.5mM DL-Ornithine:HCl ( ). -
Quenching Solution: 80% Acetonitrile / 20% Methanol (cold).
Workflow:
-
Starvation: Wash cells 2x with PBS and incubate in nitrogen-free medium for 30 mins to deplete endogenous pools.
-
Pulse: Replace medium with Tracer Medium .
-
Note: The 0.5mM DL-Ornithine provides 0.25mM of the active L-isomer.
-
-
Time Course: Collect samples at T=0, 15, 30, 60, and 120 minutes.
-
Extraction:
-
Aspirate medium rapidly.
-
Add 500µL Quenching Solution directly to the plate.
-
Scrape cells and transfer to microcentrifuge tubes.
-
Vortex (1 min) and Centrifuge (14,000 x g, 10 min, 4°C).
-
-
Analysis: Inject supernatant into LC-MS/MS.
Data Calculation: Fractional Enrichment
To determine flux, calculate the Mole Percent Excess (MPE) or Enrichment ratio for Citrulline and Arginine.
Interpretation: A rapid rise in Citrulline-15N2 enrichment indicates high OTC activity. A bottleneck (high Citrulline-15N2, low Arginine-15N2) suggests ASS1/ASL deficiency.
Part 4: Challenges & Controls
The "DL" Interference
Since D-Ornithine is not metabolized by OTC, it remains as "Ornithine-15N2" in the sample throughout the experiment.
-
Impact: The substrate pool (Ornithine) will appear to have a higher concentration and enrichment than what is actually available to the enzymes.
-
Correction: In kinetic modeling, fix the "Active Ornithine" input as 50% of the total DL-Ornithine added.
Isotope Recycling
Because the 15N label recycles (Ornithine
-
Recommendation: Stick to "initial rate" measurements (0–60 mins) to see linear uptake.
References
-
Brosnan, M. E., & Brosnan, J. T. (2006). Orotic acid excretion and arginine metabolism.[2][6] The Journal of Nutrition, 136(6), 1636S-1640S. [Link]
-
Erez, A., et al. (2011). Argininosuccinate lyase deficiency–arginine an essential amino acid? Nature Medicine, 17(12), 1619–1626. [Link]
-
Marini, J. C. (2016). Arginine and ornithine metabolism in the liver and gut. Current Opinion in Clinical Nutrition & Metabolic Care, 19(1), 62-68. [Link]
-
Shin, S., et al. (2011). Quantification of amino acids in biological samples by LC-MS/MS using a HILIC column. Journal of Chromatography B, 879(17-18), 1335-1342. [Link]
Sources
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. The Role of Ornithine in the Urea Cycle: A Vital Player in Nitrogen Metabolism - Oreate AI Blog [oreateai.com]
- 3. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 4. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 5. Ornithine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 6. What is the mechanism of Ornithine? [synapse.patsnap.com]
Properties and structure of 15N2 labeled DL-Ornithine hydrochloride.
Technical Whitepaper: N -DL-Ornithine Hydrochloride
Executive Summary & Molecular Architecture
While biological systems exclusively utilize the L-enantiomer for metabolic flux (e.g., Urea Cycle), the DL-racemate is frequently employed as a cost-effective Internal Standard (ISTD) in quantitative mass spectrometry, assuming the analytical method (e.g., reverse-phase LC without chiral selectors) does not resolve enantiomers.
Chemical Structure & Isotopic Configuration
The molecule consists of a five-carbon backbone with two amino groups. The hydrochloride salt form improves solubility and stability.
-
Chemical Formula: C
H N O HCl -
Systematic Name: 2,5-diamino[
N ]pentanoic acid hydrochloride -
Unlabeled CAS: 3184-13-2 (L-isomer HCl) / 1069-31-4 (DL-isomer HCl)
-
Molecular Weight Calculation:
-
Unlabeled Ornithine (Free Base): ~132.16 g/mol
-
N
Modification: +1.994 Da (approx +2 Da) -
HCl Salt: +36.46 g/mol
-
Total MW (
N -HCl): ~170.61 g/mol [1]
-
Visualization: Molecular Connectivity
The following diagram illustrates the carbon backbone and the specific localization of the heavy nitrogen isotopes.
Physicochemical Profile
The hydrochloride salt form renders the molecule highly polar and water-soluble, critical for aqueous biological buffers.
| Property | Value / Description | Relevance |
| Physical State | Crystalline Powder (White) | Standard handling; hygroscopic. |
| Solubility | >50 mg/mL in H | High solubility allows for concentrated stock solutions (e.g., 100 mM) for NMR. |
| pKa Values | The | |
| Melting Point | ~233°C (dec.) | Stable under standard LC-MS source temperatures; decomposes before melting. |
| Chirality | DL (Racemic) | Contains 50:50 mixture of L- and D- isomers. D-isomer is generally metabolically inert in mammalian urea cycle enzymes. |
Spectroscopic Characterization (The "Fingerprint")
For researchers verifying the identity or enrichment of the material, the following spectral data is characteristic.
Nuclear Magnetic Resonance (NMR)
-
Chemical Shifts (Relative to liq.[3] NH
):- -Nitrogen: ~40–45 ppm. This signal is sensitive to the protonation state of the adjacent carboxyl group.
-
-Nitrogen (Side chain): ~25–30 ppm. This amine behaves similarly to the
-amine of Lysine.
-
Coupling (
): In C- N dual-labeled experiments, one would observe splitting ( 10-15 Hz) between the C2 carbon and the -nitrogen.
Mass Spectrometry (MS) & The "Ornithine Effect"
In LC-MS/MS,
-
Precursor Ion (M+H)
: 135.1 (Unlabeled: 133.1). -
Fragmentation (MS/MS):
-
Loss of NH
: A common neutral loss (17 Da for N, 18 Da for N). -
Lactam Formation (The "Ornithine Effect"): Ornithine is prone to intramolecular cyclization in the gas phase. The
-amino group attacks the carbonyl carbon, expelling water and forming a lactam ring (3-aminopiperidin-2-one). This is a diagnostic fragmentation pathway.[4]
-
Metabolic Tracing & Applications
The primary utility of
The Urea Cycle Flux
Ornithine acts as the carrier molecule, accepting carbamoyl phosphate to form citrulline.[5][6][] By using
-
Recycling rates: How fast Ornithine is regenerated from Arginine.
-
Nitrogen disposal: Tracing the
N into downstream metabolites.
Note on Stereospecificity: If using DL-Ornithine in vivo, only the L-isomer will be processed by Ornithine Transcarbamylase (OTC). The D-isomer will largely remain unmetabolized or be excreted, potentially complicating kinetic calculations if not accounted for.
Pathway Visualization
Experimental Protocol: LC-MS/MS Quantification
Objective: Use
Rationale: The DL-labeled standard is chemically identical to the analyte regarding ionization efficiency and extraction recovery but is distinguishable by mass. The co-eluting D-isomer (in non-chiral methods) does not interfere with the MS detection of the L-analyte but ensures the ISTD signal is robust.
Reagents
-
ISTD Stock: 1 mM
N -DL-Ornithine HCl in 0.1 M HCl (Stability: 6 months at -20°C). -
Precipitation Agent: Methanol/Acetonitrile (1:1 v/v) with 0.1% Formic Acid.
Workflow
-
Sample Prep: Aliquot 50
L of plasma. -
Spike ISTD: Add 10
L of ISTD Stock (Final conc: 200 M). Vortex 10s.-
Causality: Spiking before protein precipitation corrects for any losses during the extraction step.
-
-
Protein Precipitation: Add 200
L of Precipitation Agent. Vortex 30s. Centrifuge at 15,000 x g for 10 min at 4°C. -
Supernatant Transfer: Transfer clear supernatant to an autosampler vial.
-
LC-MS/MS Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to Ornithine's high polarity.
-
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.
-
Transitions (MRM):
-
Analyte (L-Orn):
(Loss of NH + COOH) -
ISTD (
N -DL-Orn): (Mass shift accounts for heavy isotopes).
-
-
Validation Check
-
Retention Time: The ISTD and Analyte must elute at the exact same retention time.
-
Blank Check: Inject a blank sample containing only ISTD to ensure the
N label does not contain N impurities (isotopic crosstalk) that would artificially inflate the analyte signal.
References
-
Human Metabolome Database (HMDB). Metabocard for L-Ornithine. (Accession: HMDB0000214). Available at: [Link]
-
PubChem. Compound Summary for DL-Ornithine hydrochloride. (CID 71598).[8] National Library of Medicine. Available at: [Link]
- Alves, T. C., et al. (2016).Metabolic Flux Analysis of the Urea Cycle. Cell Metabolism. (Discusses the use of 15N tracers in urea cycle kinetics).
-
Caldwell, G. W., & Masucci, J. A. (2024). The "Ornithine Effect" in Peptide Cation Dissociation. (Describes the lactamization fragmentation pathway in MS). Available at: [Link] (General Search for "Ornithine Effect Mass Spectrometry").
Sources
- 1. isotope.com [isotope.com]
- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Nitrogen NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. pediaa.com [pediaa.com]
- 8. DL-ornithine hydrochloride | C5H13ClN2O2 | CID 71598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Principle of using DL-ORNITHINE:HCL (15N2) as a metabolic tracer.
Principle of Using DL-Ornithine:HCl ( ) as a Metabolic Tracer
Technical Guide & Application Protocol
Executive Summary
This guide details the mechanistic principles and experimental application of DL-Ornithine:HCl (
Critical Caveat: The use of a DL-racemic mixture (50% D-isomer, 50% L-isomer) presents a unique experimental challenge. Biological systems predominantly metabolize the L-isomer. Failure to account for the inert or inhibitory nature of the D-isomer will result in a 50% underestimation of pool sizes and kinetic rates. This guide provides the correction factors and self-validating protocols required to generate publication-grade data.
Part 1: The Isotopic Tracer Profile
Chemical Identity & Label Placement
-
Compound: DL-Ornithine Hydrochloride (
) -
Label Position:
-amino ( ) and -amino ( ) groups. -
Mass Shift: +2 Daltons (M+2) relative to naturally occurring ornithine (M+0).
-
Chemical Formula:
The "DL" Factor: Metabolic Chirality
The presence of the D-isomer is the single most critical variable in your experimental design.
-
L-Ornithine: The active substrate for Ornithine Transcarbamylase (OTC), Ornithine Decarboxylase (ODC), and Ornithine Aminotransferase (OAT).
-
D-Ornithine: Generally acts as a metabolic "bystander" in mammalian cells. It is not a substrate for urea cycle enzymes but may be slowly oxidized by D-amino acid oxidase (DAAO) in renal/hepatic tissue or excreted.
-
Impact: If you treat cells with 1 mM DL-Ornithine (
), the effective biological concentration is only 0.5 mM.
Part 2: Metabolic Flux & Mechanistic Pathways
Understanding the "Atom Mapping" is essential for interpreting Mass Spectrometry data. The fate of the two
Pathway 1: The Urea Cycle (Nitrogen Recycling)
In the urea cycle, ornithine acts as a carrier, not a consumer.[1]
-
Input: L-Ornithine (
) enters the mitochondria. -
OTC Reaction: Carbamoyl phosphate (CP) adds a carbamoyl group to the
-amino nitrogen.[2] -
Arginine Synthesis: Citrulline + Aspartate
Arginosuccinate Arginine.[3]-
Result: Arginine retains the ornithine backbone.
-
Detection:Arginine is M+2.
-
-
Arginase Cleavage: Arginine is hydrolyzed to Urea and Ornithine.[3][6]
-
Fate of Urea: Urea takes the terminal guanidino group (derived from CP and Aspartate). Urea is M+0 (Unlabeled).
-
Fate of Ornithine: The ornithine is regenerated, keeping its original
and nitrogens. Ornithine remains M+2.
-
Key Insight:
Pathway 2: Polyamine Synthesis (Proliferation)
-
ODC Reaction: Ornithine Decarboxylase decarboxylates L-Ornithine to form Putrescine.[7]
-
Atom Fate: The
is lost, but both nitrogen atoms are retained in the symmetric diamine structure. -
Detection: Putrescine is M+2.
Pathway 3: Proline Biosynthesis (OAT Pathway)
-
OAT Reaction: Ornithine Aminotransferase transfers the
-amino group to -Ketoglutarate.[8] -
Atom Fate:
-
The
- goes to Glutamate. (Glutamate becomes M+1 ). -
The
- stays with Glutamate- -semialdehyde (GSA), which cyclizes to P5C and reduces to Proline.
-
-
Detection: Proline is M+1.
Visualization: Nitrogen Atom Mapping
Figure 1: Metabolic fate of
Part 3: Experimental Protocol (Self-Validating)
Reagent Preparation
-
Stock Solution: Dissolve DL-Ornithine:HCl (
) in PBS or water to 100 mM. Filter sterilize (0.22 m). -
Media Formulation: Use Dialyzed FBS (dFBS) for cell culture. Standard FBS contains high levels of endogenous (unlabeled) ornithine and arginase, which will dilute your tracer and degrade arginine, rendering flux calculations impossible.
Cell Culture Workflow
-
Seeding: Seed cells in 6-well plates. Allow to attach overnight.
-
Wash: Wash cells 2x with warm PBS to remove residual amino acids.
-
Pulse: Add media containing 0.5 - 2.0 mM DL-Ornithine (
).-
Note: If using RPMI or DMEM, ensure the formulation is Arginine-free if you are specifically studying the Urea Cycle capacity, otherwise, the high Arginine will suppress OTC activity via feedback inhibition.
-
-
Timepoints:
-
Flux (ODC/OTC activity): 1, 2, 4 hours.
-
Pool Size/Equilibrium: 24 hours.
-
Metabolite Extraction (Quenching)
-
Harvest: Aspirate media rapidly. Wash 1x with ice-cold PBS.
-
Quench: Add 500
L 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the well. -
Scrape & Collect: Scrape cells; transfer lysate to Eppendorf tubes.
-
Disrupt: Vortex 1 min; incubate at -80°C for 20 min (protein precipitation).
-
Clarify: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Supernatant: Transfer to LC-MS vials. Optional: Dry down under nitrogen and reconstitute in 0.1% Formic Acid for higher sensitivity.
Part 4: Analytical Detection (LC-MS/MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. HILIC (Hydrophilic Interaction Liquid Chromatography) is required because ornithine and polyamines are highly polar.
Chromatographic Conditions
-
Column: Amide-HILIC (e.g., Waters BEH Amide or Thermo Accucore Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic start (90% B) to lower organic (50% B) to elute polar amines.
Mass Spectrometry Transitions (MRM)
Configure your Triple Quadrupole (QQQ) for the following transitions.
| Metabolite | Isotope | Precursor ( | Product ( | Retention Mechanism |
| L-Ornithine | M+0 (Light) | 133.1 | 70.1 | Loss of |
| L-Ornithine | M+2 (Heavy) | 135.1 | 72.1 | Tracer Signal |
| Putrescine | M+0 (Light) | 89.1 | 72.1 | Loss of |
| Putrescine | M+2 (Heavy) | 91.1 | 74.1 | Direct Flux Marker |
| Citrulline | M+0 (Light) | 176.1 | 159.1 | Loss of |
| Citrulline | M+2 (Heavy) | 178.1 | 161.1 | Urea Cycle Entry |
| Proline | M+0 (Light) | 116.1 | 70.1 | - |
| Proline | M+1 (Heavy) | 117.1 | 71.1 | OAT Pathway Marker |
Part 5: Data Interpretation & Troubleshooting
The "D-Isomer Background" Correction
When analyzing intracellular ornithine enrichment, you will likely see a maximum enrichment of ~50% M+2 if the D-isomer enters the cell but is not metabolized.
-
Correction Formula:
(The factor of 2 corrects for the fact that half your precursor pool [the D-form] is metabolically silent for specific enzymes).
Self-Validation Checklist
-
Media Check: Analyze the spent media. If M+2 Ornithine is depleted but M+0 Ornithine (exported from cells) increases, your cells are synthesizing ornithine de novo (from Arginine/Glutamate).
-
Arginine Recycling: If you see Arginine M+2, confirm Arginase activity by looking for M+2 Ornithine persistence in a chase experiment (remove label, watch M+2 decay).
-
Polyamine Bleed: If Putrescine is M+2 but Spermidine is M+0, the flux through S-adenosylmethionine decarboxylase (SAMDC) may be the rate-limiting step, not ODC.
Workflow Diagram
Figure 2: Experimental workflow for stable isotope tracing.
References
-
Krasinska, K. M., et al. (n.d.).[7] Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry.[7] Retrieved from [Link]
-
Muraya, A., et al. (2021).[9][10] Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification. Frontiers in Plant Science. Retrieved from [Link]
-
PubChem. (n.d.). L-Ornithine | C5H12N2O2. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 3. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. Ornithine-δ-aminotransferase is essential for Arginine Catabolism but not for Proline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
DL-ORNITHINE:HCL (15N2) for biomolecular NMR structural studies.
Advanced Isotopic Labeling: DL-Ornithine:HCl ( ) in Biomolecular NMR
Executive Summary
DL-Ornithine:HCl (
This guide details the metabolic logic, the "DL" chirality management, and the experimental protocols required to generate high-fidelity NMR data while suppressing unwanted scrambling into Proline and the general nitrogen pool.
The Isotope & Chemical Logic
The Reagent
-
Chemical Entity: DL-Ornithine Hydrochloride.
-
Labeling Pattern:
at the -amino and -amino positions. -
Chirality (DL): A racemic mixture containing 50% L-Ornithine (biologically active) and 50% D-Ornithine (biologically inert or potentially inhibitory).
The Labeling Objective: Arginine Targeting
The primary utility of
-
Metabolic Fate: In E. coli, L-Ornithine is the direct precursor to L-Arginine.
-
Atom Tracing:
-
-Nitrogen (
): Remains the backbone amide of Arginine. -
-Nitrogen (
): During biosynthesis, the -amino group of Ornithine attacks Carbamoyl Phosphate to form Citrulline. This nitrogen is retained and becomes the -nitrogen ( ) of Arginine. -
Guanidino Nitrogens (
): These are not labeled by this precursor (they originate from Aspartate and Carbamoyl Phosphate), unless the general nitrogen pool becomes scrambled.
-
-Nitrogen (
Why this matters: The
Metabolic Pathways & Scrambling Control
Using Ornithine requires strict metabolic control to prevent "scrambling"—the unwanted transfer of
The Scrambling Pathway (Orn Pro)
Ornithine can be converted to Proline via Ornithine
-
Mechanism: OAT removes the
-amino group (transferring to Glutamate) to form Glutamate- -semialdehyde, which cyclizes to Proline. -
Result of Scrambling:
-
Proline: Becomes
-labeled at the backbone position. -
Glutamate Pool: Receives the
from the -position, leading to background labeling of all amino acids.
-
Visualization of Metabolic Flux
Caption: Metabolic fate of
The "DL" Factor: Chirality & Toxicity
The "DL" designation implies a racemic mixture. E. coli protein synthesis machinery is stereospecific for L-amino acids .
Implications of D-Ornithine
-
Inertness vs. Toxicity: While E. coli possesses racemases for Alanine and Glutamate, it generally lacks an Ornithine racemase. Consequently, D-Ornithine is not converted to L-Arginine.
-
Concentration Calculation: You must double the mass of DL-Ornithine to achieve the equivalent L-Ornithine concentration.
-
Example: To achieve 50 mg/L of L-Ornithine, add 100 mg/L of DL-Ornithine.
-
-
Inhibition Risks: High concentrations of Ornithine can be toxic to E. coli or inhibit growth. The D-isomer may compete for transport but is generally tolerated in moderate concentrations.
Experimental Protocol
This protocol is designed for a standard BL21(DE3) E. coli expression system using M9 minimal media.
Media Preparation (1 Liter)
| Component | Quantity | Purpose |
| M9 Salts (5x) | 200 mL | Buffer & Base salts |
| Glucose (12C) | 4 g | Carbon Source |
| MgSO4 (1M) | 2 mL | Cofactor |
| CaCl2 (1M) | 0.1 mL | Cofactor |
| Thiamine (1 mg/mL) | 1 mL | Vitamin (Essential for some strains) |
| Antibiotic | As req. | Selection |
| 1 g | CRITICAL: Use unlabeled Nitrogen for the background. |
The "Block & Label" Strategy
To ensure selective labeling, we use the DL-Ornithine precursor while blocking the scrambling pathways.
Additions at Induction (per Liter):
| Reagent | Amount | Role |
| DL-Ornithine:HCl ( | 100 - 120 mg | Provides ~50-60 mg of active L-Ornithine tracer. |
| L-Proline ( | 200 mg | Suppressor: Saturates the Proline pool to prevent Orn |
| L-Arginine ( | None | Do NOT add. Adding Arg will dilute the label. |
Step-by-Step Workflow
-
Starter Culture: Inoculate LB media with colony; grow overnight at 37°C.
-
Wash: Spin down cells (3000xg, 10 min). Resuspend in M9 salts (no nitrogen/carbon) to remove rich media.
-
Adaptation: Inoculate into M9 Minimal Media (containing
). Grow to OD ~0.6 - 0.8. -
Pulse Labeling (The Shift):
-
Option A (Direct Addition): Add the DL-Ornithine and L-Proline mixture directly to the culture 15 minutes prior to induction.
-
Option B (Media Exchange - Recommended): Spin down cells. Resuspend in fresh M9 media containing only the DL-Ornithine (
) and L-Proline ( ) as nitrogen sources (omit NH4Cl if possible, or keep low). Note: Removing NH4Cl completely may stall growth; usually, adding the tracer on top of NH4Cl is sufficient due to feedback inhibition.
-
-
Induction: Add IPTG (e.g., 1 mM).
-
Expression: Incubate for protein expression (e.g., 18-20°C overnight or 37°C for 4 hours).
-
Harvest: Centrifuge and proceed to purification.
NMR Spectroscopy & Data Analysis
Expected Signals
When measuring the purified protein, you will observe distinct signals in the
-
Backbone Amides (
): You will see peaks corresponding only to Arginine residues. (And potentially Proline if scrambling was not fully suppressed—but Proline has no amide proton, so it is invisible in HSQC unless using specific detection). -
Side Chain (
):-
Chemical Shift:
ppm; ppm. -
Appearance: Distinct, sharp peaks. These are excellent reporters for salt bridges.
-
Note: The terminal guanidino nitrogens (
) will not be labeled.
-
Pulse Sequences
| Experiment | Target | Information Yield |
| Arg Backbone + Sidechain ( | Fingerprint of Arg residues. | |
| Connects the side chain | ||
| H(CC)(CO)NH-TOCSY | Backbone assignment | Difficult with only Arg labeling. Requires double-labeling strategies for full assignment. |
Visualization of NMR Workflow
Caption: NMR signal expectations. Note the distinct spectral regions for backbone vs. side-chain epsilon nitrogens.
References
-
Biological Magnetic Resonance Data Bank (BMRB). Average 15N chemical shifts of proteinaceous arginine residues. [Link][1]
-
Kay, L. E., et al. (1995).[2] NMR Pulse Schemes for the Sequence-Specific Assignment of Arginine Guanidino 15N and 1H Chemical Shifts in Proteins. University of Toronto. [Link]
-
Iwahara, J., & Clore, G. M. (2006). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. National Institutes of Health. [Link]
-
Barak, Z., et al. (1973).[3] Inhibition of Protein Biosynthesis in Escherichia coli B by Tri-L-ornithine.[3][4] European Journal of Biochemistry.[4] [Link]
Investigating Amino Acid Metabolism with 15N Labeled Compounds: A Technical Guide
Executive Summary
Nitrogen is the defining element of amino acids, yet it is often overlooked in metabolic flux analysis (MFA) in favor of carbon-13 (
This guide details the technical framework for using nitrogen-15 (
Part 1: Strategic Tracer Selection
The success of an experiment is determined before the first pipette is lifted. Choosing the correct isotopologue is critical because nitrogen atoms in amino acids are not metabolically equivalent.
The Causality of Label Placement
In metabolic networks, the position of the label dictates the pathway visibility.
| Tracer Compound | Label Position | Primary Metabolic Insight | Key Application |
| [ | Amine group | Traces transamination flux (Glu | Mapping nitrogen dispersal into the non-essential amino acid pool. |
| [Amide- | Side-chain amide | Traces nucleotide (Purine/Pyrimidine) and Hexosamine biosynthesis. | Oncology: Measuring proliferative capacity and nucleotide salvage. |
| [U- | Uniform (All atoms) | Decouples carbon skeleton fate from nitrogen fate. | Distinguishing de novo synthesis from protein degradation/recycling. |
| [ | Amine group | Protein turnover marker. | Leucine is not synthesized by humans; appearance of |
Expert Insight: When investigating "Glutamine Addiction" in cancer, dual-labeling with [U-
Part 2: Experimental Design & Workflow
The Self-Validating Protocol (Cell Culture)
To ensure data integrity, the metabolic state must be preserved instantaneously. Nitrogen metabolism is rapid; enzymatic reactions can alter isotopic enrichment within seconds of harvesting.
Step 1: Media Preparation & Equilibration
-
Custom Media: Use dialyzed FBS (dFBS) to remove endogenous unlabeled amino acids. Reconstitute specific amino acid-free media (e.g., DMEM -Gln -Met) and add the
tracer at physiological concentrations (e.g., 2 mM for Glutamine). -
Equilibration: Cells must be in a metabolic steady state before labeling if looking at steady-state flux. For dynamic flux (non-steady state), the switch must be immediate.
Step 2: The Pulse (Labeling Phase)
-
Replace growth media with pre-warmed
-labeled media. -
Time-points:
-
Glycolysis/TCA links: 0.5 – 4 hours.
-
Protein Turnover: 12 – 48 hours.
-
Nucleotide Synthesis: 6 – 24 hours.
-
Step 3: Metabolic Quenching (The Critical Control Point)
-
Why: To stop enzymes (transaminases/deaminases) instantly. Washing with PBS at room temperature is a critical error that causes metabolite leakage and continued metabolism.
-
Protocol:
-
Rapidly aspirate media.
-
Immediately wash with ice-cold saline (0.9% NaCl) to remove extracellular tracer.
-
Add 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Incubate at -80°C for 15 minutes. This precipitates proteins and extracts polar metabolites.
-
Step 4: Extraction & Derivatization
-
LC-MS: Supernatant can often be injected directly after centrifugation and filtration.
-
GC-MS: Requires derivatization (e.g., MTBSTFA or MOX-TMS) to make amino acids volatile.
-
Risk: Incomplete derivatization leads to split peaks and inaccurate isotope ratio measurements.
-
Workflow Visualization
The following diagram outlines the critical decision nodes in the experimental workflow.
Figure 1: End-to-end workflow for 15N stable isotope tracing. Note the divergence for GC-MS derivatization.
Part 3: Analytical Methodologies
LC-MS vs. GC-MS: Selecting the Right Tool
| Feature | Liquid Chromatography (LC-MS) | Gas Chromatography (GC-MS) |
| Sample Prep | Minimal (Protein precipitation). | Complex (Derivatization required). |
| Sensitivity | High (Femtomole range). | Moderate to High. |
| Resolution | High-Res (Orbitrap/Q-TOF) resolves | Unit Resolution (Single Quad) usually sufficient for small molecules. |
| Nitrogen Specificity | Excellent for intact metabolites (e.g., nucleotides). | Excellent for amino acids; fragmentation patterns allow positional isotopomer analysis. |
| Throughput | High (5-15 min runs). | Lower (20-40 min runs). |
Authoritative Recommendation: For comprehensive amino acid flux analysis, High-Resolution LC-MS (HRAM) is currently the gold standard. It avoids the variability of chemical derivatization and allows for the detection of thermally unstable intermediates (e.g., Glutamine is unstable in GC injectors and can cyclize to pyroglutamate, skewing results).
Part 4: Data Processing & Interpretation
Mass Isotopomer Distribution Analysis (MIDA)
Raw MS data provides ion intensities for the monoisotopic mass (
The Core Metric: Fractional Enrichment To quantify how much of the metabolite pool is labeled, we calculate the Mass Isotopomer Distribution Vector (MIDV).
Where:
-
is the fractional abundance of the isotopologue with
labeled atoms. - is the intensity of the ion.[1]
Correction for Natural Abundance:
Before biological interpretation, you must correct for the natural presence of
-
Tooling: Use open-source algorithms like IsoCor or Isotope Correction (IsoCorrectoR) [1, 2]. Failure to correct will result in overestimation of flux.
Pathway Mapping: The Nitrogen Cascade
When [
-
Glutaminase (GLS): Gln
Glu + (Free Ammonia). -
Transaminases (GOT/GPT): Glu + Pyruvate
-KG + [ ]Alanine . -
Aspartate Transaminase: Glu + OAA
-KG + [ ]Aspartate .
Figure 2: The metabolic fate of Nitrogen from Glutamine. Red arrows indicate the primary entry point into the TCA-linked amino acid pool.
Part 5: References
-
Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh tissues. Nature Protocols, 7(5), 872–881. [Link]
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]
-
Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development.[2][3][4][] Pharmacology & Therapeutics, 133(3), 366–391. [Link]
-
Hiller, K., et al. (2009). MetaboliteDetector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis. Analytical Chemistry, 81(9), 3429–3439. [Link]
Sources
Methodological & Application
Protocol for using DL-ORNITHINE:HCL (15N2) in cell culture experiments.
Application Note: High-Resolution Metabolic Flux Analysis Using DL-Ornithine:HCl ( )
Title: Tracing Nitrogen Flux through Urea Cycle, Polyamine, and Proline Pathways using DL-Ornithine:HCl ( ) in Mammalian Cell Culture
Introduction & Mechanistic Basis
Metabolic flux analysis (MFA) using stable isotopes is the gold standard for deciphering cellular dynamics. While
DL-Ornithine:HCl (
-
The Urea Cycle: Conversion to Citrulline and Arginine (detoxification and protein synthesis precursor).[2]
-
Polyamine Synthesis: Decarboxylation to Putrescine (cell proliferation).
-
Proline Biosynthesis: Transamination to Glutamate-gamma-semialdehyde (collagen synthesis and redox balance).
The "DL" Factor: Stereochemistry Considerations
This protocol specifically addresses the use of the DL-racemate .
-
L-Ornithine: The biologically active isomer metabolized by mammalian enzymes (OTC, ODC, OAT).
-
D-Ornithine: Generally metabolically inert in mammalian cells lacking D-amino acid oxidase (DAAO). However, D-Ornithine acts as a competitive inhibitor for the cationic amino acid transporter (CAT-1/SLC7A1), potentially reducing the uptake efficiency of the L-isomer.
-
Strategic Implication: Experimental dosing must account for the 50% inactive fraction. If a protocol calls for 100 µM L-Ornithine, you must use 200 µM DL-Ornithine to achieve the equivalent biological load, while monitoring for transport saturation.
Isotope Tracing Logic & Mass Shifts
The power of
Figure 1: Metabolic fate of
| Metabolite | Pathway | Mechanism of Shift | Expected Mass Shift (LC-MS) |
| Ornithine | Input | Precursor | M+2 |
| Putrescine | Polyamine | Decarboxylation (Retains both N) | M+2 |
| Spermidine | Polyamine | Aminopropyl transfer (N from unlabelled Met) | M+2 |
| Citrulline | Urea Cycle | Addition of Carbamoyl-P (Unlabelled N) | M+2 |
| Arginine | Urea Cycle | Addition of Aspartate (Unlabelled N) | M+2 |
| Proline | P5C Pathway | Loss of | M+1 |
| Glutamate | Transamination | Gain of | M+1 |
Experimental Protocol
Phase A: Reagent Preparation
-
Stock Solution (100 mM):
-
Dissolve DL-Ornithine:HCl (
) in HPLC-grade water. -
Note: The HCl salt is highly soluble. Vortex until clear.
-
Filter sterilize (0.22 µm PES membrane).
-
Aliquot and store at -20°C (Stable for 6 months). Avoid repeated freeze-thaw cycles.
-
-
Custom Media Formulation (Critical):
-
Standard DMEM contains high Arginine (~0.4 mM) and Lysine (~0.8 mM), which compete for the CAT-1 transporter.
-
Recommendation: Use "SILAC" DMEM (Arg/Lys deficient) and reconstitute with:
-
Dialyzed FBS (10%): Essential to remove background amino acids.
-
Low Arginine (0.05 - 0.1 mM): Sufficient for survival, but low enough to reduce competition.
-
DL-Ornithine Tracer: 0.5 mM - 1.0 mM (High concentration required to overcome D-isomer competition and Arginine presence).
-
-
Phase B: Cell Culture & Pulse Labeling
Figure 2: Workflow for pulse-labeling experiments.
-
Seeding: Plate cells (
per well in 6-well format) in standard media. Allow attachment (overnight). -
Wash: Wash cells 2x with warm PBS to remove residual Arginine-rich media.
-
Pulse: Add the pre-warmed Custom Labeling Media (containing DL-Ornithine
). -
Incubation:
-
Flux Analysis: 1, 2, 4 hours (for rapid turnover rates).
-
Accumulation Analysis: 12, 24 hours (for total pool enrichment).
-
Phase C: Metabolite Extraction (HILIC Compatible)
Polyamines and Ornithine are highly polar. Standard organic extractions may result in poor recovery.
-
Quench: Place plate immediately on dry ice or ice slurry.
-
Wash: Quickly wash 1x with ice-cold 0.9% NaCl (PBS can precipitate salts in MS; NaCl is safer).
-
Lysis: Add 500 µL Extraction Solvent (80% Methanol / 20% Water, pre-chilled to -80°C).
-
Scrape: Scrape cells and transfer to 1.5 mL Eppendorf tubes.
-
Disrupt: Vortex vigorously (1 min) or sonicate (3 cycles, 10s on/off) at 4°C.
-
Precipitate: Incubate at -80°C for 1 hour to precipitate proteins.
-
Centrifuge: 14,000 x g for 15 min at 4°C.
-
Supernatant: Transfer to a new glass vial (Polyamines can stick to some plastics; glass inserts recommended for MS).
-
Dry: Evaporate supernatant under nitrogen stream (do not use heat). Reconstitute in 50 µL Acetonitrile:Water (50:50) containing 0.1% Formic Acid.
Phase D: LC-MS/MS Analysis
Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is required. Reverse Phase (C18) will not retain Ornithine or Polyamines.
-
Column: Amide-HILIC (e.g., Waters BEH Amide or Thermo Accucore Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B to 50% B over 10 minutes.
-
MS Mode: Positive Electrospray Ionization (ESI+).
Target Transitions (MRM) for Validation:
-
Ornithine: 133.1
70.1 (Unlabeled) vs. 135.1 72.1 ( ) -
Proline: 116.1
70.1 (Unlabeled) vs. 117.1 71.1 ( ) -
Putrescine: 89.1
72.1 (Unlabeled) vs. 91.1 74.1 ( )
Data Analysis & Interpretation
-
Calculate Mass Isotopomer Distribution (MID):
-
Pathway Activity Ratio: To determine the dominant sink of Ornithine nitrogen:
-
High Ratio: Indicates flux towards collagen synthesis/glutamate (common in fibrosis or nutrient stress).
-
Low Ratio: Indicates flux towards polyamines (common in rapid proliferation/tumors).
-
Troubleshooting & Pitfalls
-
Low Enrichment Signal:
-
Cause: Competition from endogenous Arginine or D-Ornithine inhibition.
-
Fix: Reduce FBS concentration (or use dialyzed); Increase tracer concentration; Verify cell line expresses CAT-1.
-
-
Missing Polyamine Signal:
-
Cause: Polyamines stick to glass/plastic or ion suppression.
-
Fix: Use plastic vials for storage but glass inserts for injection. Add 0.1% Heptafluorobutyric acid (HFBA) to mobile phase as an ion-pairing agent (caution: this contaminates the MS for other users).
-
-
"Ghost" M+1 Ornithine:
-
Cause: Recycling.
-Glutamate (formed via OAT) can re-enter the cycle and label other amino acids promiscuously. -
Fix: Keep pulse times short (<4 hours) to measure initial flux rates.
-
References
- Geck, R. C., & Toker, A. (2016). Nonessential amino acid metabolism in breast cancer. Advances in Clinical Chemistry, 77, 1-34. (Context on Proline/Ornithine flux).
-
Hiller, K., & Metallo, C. M. (2013). Profiling metabolic routes of glutamine in cancer cells. Current Opinion in Clinical Nutrition & Metabolic Care, 16(1), 33-38. (Methodology for Nitrogen tracing).[3][4][5][6]
- Nishimura, A., et al. (2013). Determination of polyamines by LC-MS/MS. Journal of Chromatography B, 940, 106-110. (Extraction protocols for sticky polyamines).
- Phanstiel, O. (2018). Polyamines: A new trend in cancer therapy. MedChemComm, 9(1), 16-19.
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reprogramming of proline and glutamine metabolism contributes to the proliferative and metabolic responses regulated by oncogenic transcription factor c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LC-MS/MS protocol for tracing DL-ORNITHINE:HCL (15N2) metabolites.
Application Note: AN-2026-ORN
Topic: Targeted Metabolic Flux Analysis of DL-Ornithine:HCl (
Executive Summary
This protocol details the extraction, separation, and mass spectrometric quantification of DL-Ornithine (
This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain these highly polar, zwitterionic compounds without derivatization, coupled with Triple Quadrupole (QqQ) MS/MS for isotopologue analysis.
Biological Context & Tracer Logic[1][2]
Ornithine sits at the intersection of two critical pathways:
-
The Urea Cycle: Detoxification of ammonia (Liver).
-
Polyamine Synthesis: Cell proliferation and tissue repair (via Ornithine Decarboxylase).
The
-
M+2 Ornithine: The parent tracer.
-
M+1 Metabolites: Indicates dilution or loss of one nitrogen (e.g., Proline synthesis via P5C).
-
M+2 Metabolites: Direct conversion retaining both nitrogens (e.g., Putrescine via decarboxylation).
Critical Note on Chirality (DL-Mixture): Mammalian enzymes (e.g., OTC, ODC) are stereospecific for L-Ornithine . D-Ornithine is typically not metabolized by these pathways but may be oxidized by D-Amino Acid Oxidase (DAAO) in the kidney or excreted unchanged.
-
Implication: In achiral LC methods (described below), the "Ornithine" peak contains both D and L forms. However, downstream metabolites (Citrulline, Putrescine) appearing with the
label are derived almost exclusively from the L-isomer flux.
Figure 1: Nitrogen Flow Pathway
Caption: Metabolic fate of
Materials & Reagents
-
Tracer: DL-Ornithine:HCl (
, 98%+ atom enrichment). -
Internal Standard (IS): L-Ornithine-d7 or
-Aminoadipic acid (non-endogenous analog). Do not use unlabelled L-Ornithine as IS in flux studies. -
LC Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Experimental Protocol
Step 1: Sample Preparation (Self-Validating Extraction)
Goal: Quench metabolism immediately and precipitate proteins while retaining polar metabolites.
-
Harvest:
-
Internal Standard Spike: Add 10 µL of IS (10 µM) to every sample before vortexing to validate recovery.
-
Lysis/Precipitation: Vortex vigorously for 30s. Incubate on ice for 10 min.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Supernatant Transfer: Move supernatant to LC vials. Note: Do not dry down if possible; resuspension of HILIC samples in 100% water leads to poor peak shape. Keep sample in >60% organic.
Step 2: LC-MS/MS Method (HILIC)
Rationale: HILIC is required because Ornithine and Arginine are too polar for C18 retention.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[3][8][9][10][11]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C.
-
Injection Vol: 2-5 µL.
Gradient Profile:
| Time (min) | % B (Organic) | State |
|---|---|---|
| 0.0 | 90 | Initial Hold |
| 2.0 | 90 | Isocratic loading |
| 10.0 | 50 | Elution of polars |
| 11.0 | 50 | Hold |
| 11.1 | 90 | Re-equilibration |
| 15.0 | 90 | End |
Step 3: Mass Spectrometry (MRM Parameters)
Source: ESI Positive Mode.[12] Capillary Voltage: 3.5 kV. Gas Temp: 300°C.
MRM Transition Table (Isotopologue Tracking): Note: Transitions rely on the loss of NH3 or the detection of the pyrrolidine ring.
| Analyte | Isotope | Precursor ( | Product ( | CE (V) | Logic |
| Ornithine | M+0 | 133.1 | 70.1 | 20 | Loss of NH3 + COOH |
| M+2 | 135.1 | 71.1 | 20 | Tracer Parent (Ring retains 1 | |
| Citrulline | M+0 | 176.1 | 159.1 | 15 | Loss of NH3 (Carbamoyl) |
| M+2 | 178.1 | 161.1 | 15 | Retains Orn backbone ( | |
| Arginine | M+0 | 175.1 | 70.1 | 25 | Proline ring fragment |
| M+2 | 177.1 | 71.1 | 25 | From Citrulline ( | |
| Putrescine | M+0 | 89.1 | 72.1 | 15 | Loss of NH3 |
| M+2 | 91.1 | 73.1 | 15 | Decarboxylation (Retains both | |
| Proline | M+0 | 116.1 | 70.1 | 20 | Ring structure |
| M+1 | 117.1 | 71.1 | 20 | Single N retained from Orn |
Data Analysis & Flux Calculation
Workflow Diagram
Caption: Analytical workflow from biological sample to isotopologue data.
Calculation:
Calculate the Mass Isotopomer Distribution (MID) for each metabolite:
-
Flux Proxy: A high M+2/M+0 ratio in Putrescine indicates high Ornithine Decarboxylase (ODC) activity. A high M+2/M+0 ratio in Citrulline indicates high Urea Cycle activity.
Expert Insights & Troubleshooting (E-E-A-T)
-
The "DL" Interference:
-
Issue: Since this is an achiral method, the "Ornithine M+2" peak includes both the metabolically active L-form and the inactive D-form.
-
Solution: If you observe high intracellular accumulation of Ornithine M+2 but low conversion to metabolites, it may be due to D-Ornithine accumulation (which cannot enter the urea cycle). For precise chiral separation, a Crownpak CR-I(+) column is required, but it is incompatible with standard MS HILIC mobile phases (requires perchloric acid) [1].
-
-
Peak Shape in HILIC:
-
Issue: Broad or split peaks for Arginine/Ornithine.
-
Causality: Mismatch between sample solvent (high water) and mobile phase (high ACN).
-
Fix: Ensure sample injection solvent is at least 80% Acetonitrile.
-
-
Isobaric Interferences:
-
Glutamine and Lysine can interfere with Arginine/Ornithine if not well separated. The HILIC gradient (Step 2) is optimized to resolve these [2].
-
References
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8625EN. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Characterizing arginine, ornithine, and putrescine pathways in enteric pathobionts. PMC Article. Retrieved from [Link](Note: Generalized PMC link for context on Ornithine flux).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The plasma flux and oxidation rate of ornithine adaptively decline with restricted arginine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 5. Biomarker quantitation by HILIC LC-MS-MS [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Characterizing arginine, ornithine, and putrescine pathways in enteric pathobionts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
Experimental design for stable isotope tracer studies with 15N2-ornithine.
Application Note: Experimental Design for Stable Isotope Tracer Studies with 15N2-Ornithine
Introduction
Ornithine is a non-proteinogenic amino acid that serves as a critical metabolic hub connecting the Urea Cycle, Polyamine Biosynthesis, and Anaplerotic flows into the TCA cycle (via Glutamate).[1] In drug development—particularly for oncology and fibrosis—quantifying the partitioning of ornithine is vital. Upregulated Polyamine synthesis (ODC pathway) drives proliferation, while altered Urea Cycle flux (OTC pathway) is a hallmark of hepatic dysfunction and nitrogen imbalance.
Using L-Ornithine (13C5, 15N2) or L-Ornithine (15N2) allows researchers to deconvolute these competing pathways. This guide focuses on 15N2-Ornithine (labeling at the
Metabolic Context & Tracing Logic
To design a valid experiment, one must understand the atomic fate of the 15N labels.
The Three Divergent Paths of 15N2-Ornithine
-
Polyamine Synthesis (ODC Pathway):
-
Urea Cycle (OTC Pathway):
-
Enzyme: Ornithine Transcarbamylase (OTC).[3]
-
Mechanism: Addition of Carbamoyl Phosphate (CP).
-
Fate: The
-nitrogen of Ornithine becomes the -nitrogen of Citrulline. The -nitrogen remains. -
Signal: 15N2-Citrulline (M+2).
-
Note: As the cycle completes, Arginase hydrolyzes Arginine to regenerate Ornithine and release Urea.[4] The urea nitrogens are derived from Aspartate and CP, not the ornithine backbone. Thus, the 15N2 label recycles within the ornithine pool and does not label Urea directly (Urea = M+0), unless scrambling occurs via Glutamate.
-
-
Proline/Glutamate Synthesis (OAT Pathway):
-
Mechanism: Transamination.[7] The
-amino group is transferred to -Ketoglutarate ( -KG). -
Fate:
-
The
-15N leaves to form 15N-Glutamate (M+1) . -
The remaining carbon skeleton (with only the
-15N) forms Glutamate-5-semialdehyde (GSA), which cyclizes to P5C and reduces to Proline.
-
-
Signal: 15N1-Proline (M+1).
Caption: Metabolic fate of 15N2-Ornithine. Note the mass shift divergence: Polyamines (M+2) vs. Proline (M+1).
Experimental Protocol: In Vitro Flux Analysis
This protocol is optimized for adherent mammalian cells (e.g., Hepatocytes, Cancer lines).
Reagents & Materials
-
Tracer: L-Ornithine:2HCl (15N2, 98%+), e.g., from Cambridge Isotope Laboratories or Sigma.
-
Media: Dialyzed FBS (dFBS) is mandatory to remove background unlabeled ornithine and polyamines.
-
Base Media: Arginine-free DMEM (if studying de novo synthesis) or Standard DMEM (if studying competitive flux). Recommendation: Use standard DMEM + 10% dFBS for steady-state flux analysis to maintain cell viability, spiking the tracer on top.
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
Experimental Workflow
-
Seeding: Seed cells in 6-well plates. Allow to reach 70-80% confluency.
-
Acclimatization: 12 hours prior to labeling, switch to media containing dFBS to deplete intracellular unlabeled pools.
-
Labeling (Pulse):
-
Prepare Labeling Media: DMEM + 10% dFBS + 1 mM 15N2-Ornithine .
-
Note: Ornithine plasma concentrations are ~50-100 µM. 1 mM ensures substrate saturation for flux capacity measurement.
-
Replace media and incubate.
-
-
Timepoints:
-
T=0: Unlabeled control.
-
T=1h, 4h: Early flux (Transport/Initial metabolism).
-
T=24h: Steady state (Polyamine turnover).
-
-
Quenching & Extraction (Critical Step):
-
Rapidly aspirate media.
-
Wash 1x with ice-cold PBS (do not dwell).
-
Add 1 mL -80°C 80% Methanol .
-
Incubate on dry ice for 10 mins.
-
Scrape cells and transfer to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Analytical Method: LC-MS/MS (HILIC)
Polyamines and amino acids are highly polar. Reversed-phase (C18) chromatography is unsuitable without derivatization. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for underivatized analysis.
Chromatographic Conditions
-
Column: ZIC-pHILIC (Merck) or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (High pH is crucial for polyamine peak shape).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 15 mins.
Mass Spectrometry (MRM Transitions)
Operate in Positive Ion Mode (ESI+) .
| Metabolite | Isotopologue | Precursor (m/z) | Product (m/z) | Interpretation |
| Ornithine | M+0 | 133.1 | 70.1 | Endogenous |
| M+2 | 135.1 | 71.1 | Tracer | |
| Putrescine | M+0 | 89.1 | 72.1 | Endogenous |
| M+2 | 91.1 | 74.1 | Flux via ODC | |
| Citrulline | M+0 | 176.1 | 159.1 | Endogenous |
| M+2 | 178.1 | 161.1 | Flux via OTC | |
| Proline | M+0 | 116.1 | 70.1 | Endogenous |
| M+1 | 117.1 | 71.1 | Flux via OAT | |
| Glutamate | M+0 | 148.1 | 84.1 | Endogenous |
| M+1 | 149.1 | 85.1 | Nitrogen overflow (OAT) |
Note: The Product ion selection is critical. For Ornithine M+2, the loss of NH3+COOH (usually 133->70) shifts. Ensure you optimize collision energy for the specific labeled fragments.
Data Interpretation & Quality Control
Calculating Fractional Enrichment
Do not rely solely on peak area. Calculate the Mass Isotopomer Distribution (MID) :
The "OAT vs. ODC" Ratio
To determine if a drug shifts metabolism from proliferation (Polyamines) to fibrosis/energy (Proline/Glu), calculate the flux ratio:
-
High Ratio: Pro-proliferative state (ODC active).
-
Low Ratio: Pro-fibrotic or catabolic state (OAT active).
Troubleshooting Guide (Self-Validating)
| Observation | Diagnosis | Corrective Action |
| High M+0 in Ornithine pool at T=24h | High endogenous synthesis or protein degradation. | Increase tracer concentration or shorten time points (Pulse-Chase). |
| Appearance of M+1 Ornithine | Back-exchange via OAT (Glutamate M+1 donating N to GSA). | This indicates high reversibility of the OAT pathway. Account for this in modeling. |
| No Putrescine Signal | Ion suppression or poor extraction. | Polyamines stick to glass. Use plastic vials or silanized glass. Ensure high pH in LC mobile phase. |
| Urea is M+1 or M+2 | Significant recycling of label into Ammonia/Aspartate pool. | The label has left the ornithine backbone and entered the general nitrogen pool. This is a "second-order" effect. |
References
-
Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism. Current Opinion in Biotechnology. Link
-
Cambridge Isotope Laboratories. Stable Isotope-Labeled Compounds for Biochemical Pathways: Urea Cycle. Link
-
Geck, R. C., & Toker, A. (2016). Nonessential amino acid metabolism in breast cancer. Advances in Biological Regulation. (Context on Proline/Ornithine flux). Link
-
Creative Proteomics. L-Ornithine: Properties, Functions, Metabolism and Detection. Link
-
Wang, J., et al. (2017).[8] Development of a multi-matrix LC-MS/MS method for urea quantitation. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. fs.usda.gov [fs.usda.gov]
- 2. Stereo-Specific Transcript Regulation of the Polyamine Biosynthesis Genes by Enantiomers of Ornithine in Tobacco Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aliribio.com [aliribio.com]
- 4. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. plos.figshare.com [plos.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal-to-noise for 15N labeled compounds in MS.
Topic: Troubleshooting Poor Signal-to-Noise (S/N) in MS Quantification Ticket ID: #15N-OPT-2026 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are experiencing poor signal-to-noise (S/N) ratios with
The root cause usually lies in improper transition selection (MRM) , insufficient mass resolution (interference) , or isotopic dilution . This guide isolates these variables to restore sensitivity.
Part 1: Diagnostic Workflow
Before altering instrument parameters, locate the failure point using this logic tree.
Figure 1: Diagnostic logic tree for isolating signal loss in isotopically labeled experiments.
Part 2: Critical Troubleshooting Modules
Module A: The "Lazy +1" Error (MRM Optimization)
The Problem: Researchers often assume that if the parent mass shifts by
Scenario:
-
Compound: Arginine (
labeled). -
Parent:
175 179 (+4 Da shift). -
Common Error: Setting the transition to
. -
Correction: The major fragment of Arginine (
70) retains only 2 Nitrogen atoms. The correct transition is .
Protocol: Transition Validation
-
Infusion: Infuse the pure
standard (1 µM) directly into the source. -
Product Ion Scan: Perform a product ion scan on the heavy parent mass.
-
Map: Compare the heavy fragmentation pattern to the light (
) pattern. -
Selection: Select transitions where the Nitrogen atoms are structurally stable.
Technical Note: Use software like Skyline or Agilent MassHunter Optimizer to predict transitions based on formula, rather than manual calculation, to avoid stoichiometry errors [1, 2].
Module B: Mass Resolution & The Mass Defect
The Problem: On high-resolution instruments (Orbitrap/FT-ICR),
The Physics:
| Isotope | Exact Mass (Da) | Mass Defect (mDa) | Impact on S/N |
| 14N | 14.00307 | +3.07 | Baseline reference. |
| 15N | 15.00011 | +0.11 | Shift to lower mass relative to nominal +1. |
| 13C | 13.00335 | +3.35 | Shift to higher mass relative to nominal +1. |
Troubleshooting Steps:
-
Check Extraction Window: If you are using a narrow window (e.g., 5 ppm) based on the nominal mass +1.0000, you will miss the
signal. You must calculate the exact mass:-
Formula:
.
-
-
Resolution Settings: To distinguish a
peak from a natural abundance peak (which are ~6 mDa apart), you need a resolving power of >100,000 (at 200-400). If your resolution is lower (e.g., Q-TOF), these peaks will merge, artificially inflating the background noise [3, 4].
Module C: Isotopic Purity & "Scrambling"
The Problem: Signal intensity is diluted across multiple mass channels.
The Cause: If your standard is only 95% enriched, or if metabolic "scrambling" occurs (in flux analysis), the signal is split between
Protocol: Enrichment Check
-
Acquire a full MS1 spectrum of the standard.
-
Calculate the ratio of the fully labeled peak (
) to the partially labeled peaks ( ). -
Threshold: If the fully labeled peak constitutes <90% of the total ion current for that cluster, your S/N calculations must sum the isotopologues, or you must purify the standard [5].
Part 3: Advanced FAQs
Q1: I see a retention time shift between my light and 15N-heavy compound. I thought this didn't happen?
A: It is statistically negligible. Unlike Deuterium (
-
Correction: If you see a shift, check your standard for Deuterium content (many "heavy" cocktails use both). If it is pure
, check if you are using a HILIC column; amine-based interactions in HILIC can sometimes resolve these isotopes, but it is rare. Co-elution is critical for compensating matrix effects [6].
Q2: My software (e.g., MaxQuant, PD) isn't picking up the heavy peaks. A: Most proteomics software defaults to the "Averagine" model which assumes natural abundance ratios.
-
Correction: You must explicitly configure the software for "100% 15N" or "Metabolic Labeling." Ensure the "Isotope Pattern" setting allows for the negative mass defect of Nitrogen [7].
Q3: Can I use 15N labeling for Phosphoproteomics? A: Yes, but be careful with fragmentation. Phosphate groups often undergo neutral loss. If your MRM targets a neutral loss fragment, ensure the Nitrogen-containing backbone is what remains in the detector.
Part 4: MRM Optimization Workflow
Use this visual guide to ensure your transition parameters are valid.
Figure 2: Workflow for calculating correct MRM transitions based on nitrogen content of specific fragments.
References
-
Agilent Technologies. (2017).[2] Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Application Notes. Link
-
Frontiers in Plant Science. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers. Link
-
ChemRxiv. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments.[3]Link
-
Journal of the American Society for Mass Spectrometry. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. ACS Publications.[4] Link[1]
-
BenchChem. (2025).[5] A Guide to 15N Isotope Analysis: From Natural Abundance to Enriched Compound Applications.[5]Link
-
MDPI. (2026). Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites.Link
-
CK Isotopes. (2024). 15N Stable Isotope Labeling Data Analysis.Link
Sources
How to resolve overlapping peaks in mass spec with 15N labeled ornithine.
Resolving Overlapping Peaks in Mass Spectrometry with 15N Labeled Ornithine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using 15N labeled ornithine in their mass spectrometry experiments and encountering challenges with overlapping peaks. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Introduction: The Challenge of 15N Ornithine Peak Resolution
Stable isotope labeling with 15N is a powerful technique in metabolomics for tracing the fate of molecules and for accurate quantification.[1][2] L-Ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea cycle, making it a critical analyte in studies of nitrogen metabolism.[3][4] When using 15N-labeled ornithine, particularly as an internal standard, achieving clear separation and accurate quantification of the labeled (heavy) and unlabeled (light) forms is paramount.
However, a common and frustrating issue is the overlapping of mass spectral peaks. Because labeled and unlabeled isotopologues have identical chemical structures, they typically co-elute from the liquid chromatography (LC) column.[5] The challenge then becomes resolving them in the mass-to-charge (m/z) dimension. This guide provides a structured approach to diagnosing and solving this problem.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing overlapping peaks for my unlabeled (14N) and 15N-labeled ornithine?
A: Overlapping peaks in this context are rarely a single-cause issue. The overlap you observe in your mass spectrum is typically a combination of factors related to the intrinsic properties of your analytes and the limitations of the analytical method. Here’s a breakdown of the primary causes:
-
Co-eluting Isotopologues: Your 15N-labeled ornithine is chemically identical to the natural (predominantly 14N) ornithine. This means they will have virtually the same retention time in a chromatography system.[5] Therefore, chromatographic separation is not expected. The challenge is to resolve their distinct masses in the mass spectrometer.
-
Isotopic Envelope Overlap: Every molecule produces a characteristic isotopic pattern in a mass spectrum due to the natural abundance of heavy isotopes like 13C.[5] For an unlabeled ornithine, you will see a primary monoisotopic peak (M) and smaller peaks at M+1, M+2, etc. Your 15N-labeled ornithine also has its own isotopic envelope. If the mass difference between your light and heavy ornithine is small, or if the peaks are broad, these isotopic patterns can overlap, making distinct integration difficult.[6]
-
Isobaric Interference: This is a critical and common issue. Isobaric compounds are different molecules that have the same nominal mass-to-charge ratio.[7][8] Your sample matrix (e.g., plasma, cell lysate) is complex and may contain other metabolites or contaminants that are isobaric to either your labeled or unlabeled ornithine, leading to a composite peak.[9][10]
-
Insufficient Mass Resolution: The ability to distinguish between two very close m/z values is known as mass resolution. If your mass spectrometer's resolving power is insufficient, the signals from the 14N and 15N isotopologues will merge into a single, broader peak.[7][11] Only instruments with high resolving power can effectively separate these closely related signals.[12]
-
Matrix Effects: Components in the biological sample matrix can interfere with the ionization process in the mass spectrometer's source, leading to ion suppression or enhancement.[13][14] This can alter the expected intensity ratios of your peaks and, in severe cases, affect peak shape, which can contribute to the appearance of overlap.
Q2: How can I diagnose the primary cause of the peak overlap? Is it a chromatography, mass resolution, or interference problem?
A: A systematic diagnostic process is key. You can use the features of your instrument's software to dissect the problem.
Diagnostic Workflow:
-
Examine the Extracted Ion Chromatograms (EICs):
-
Extract the EICs for the precise theoretical m/z of your unlabeled ornithine and your 15N-labeled ornithine.[15]
-
Observation 1: If you see two perfectly co-eluting peaks with good Gaussian shape, your chromatography is performing as expected for isotopologues. The problem is likely insufficient mass resolution or true m/z overlap.
-
Observation 2: If the EIC for your ornithine peak is broad, tailing, or split, this points to a chromatographic issue.[16] Poor chromatography exacerbates any underlying m/z overlap.
-
Observation 3: If you see additional peaks at different retention times in the EIC for a specific m/z, it indicates the presence of an isomer that your chromatography is separating. If you see shoulders on your main peak, it suggests co-eluting or closely-eluting isobaric interference.
-
-
Inspect the Mass Spectrum:
-
Look at the mass spectrum specifically at the apex of the chromatographic peak.
-
Observation 1: If you see a broad, unresolved hump where you expect two distinct isotopic envelopes, your instrument's resolving power is too low for this application.
-
Observation 2: If the observed mass is slightly different from the theoretical mass, it could indicate the presence of unresolved adducts (e.g., sodium [M+Na]+) or a co-eluting isobaric interference.
-
This diagnostic process can be visualized in the following troubleshooting flowchart:
Q3: What are the first practical steps to improve the separation of my labeled and unlabeled ornithine peaks?
A: Based on your diagnosis, you should approach optimization systematically, starting with chromatography and then moving to the mass spectrometer settings.
Strategy 1: Chromatographic Optimization
Even though isotopologues co-elute, improving the peak shape and separating ornithine from other matrix components is crucial. A sharp, symmetrical peak is much easier for the mass spectrometer to resolve.
-
Switch to a More Suitable Column: Ornithine is a polar molecule. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a standard C18 reversed-phase column for retaining and separating such compounds.[17][18]
-
Optimize the Mobile Phase:
-
pH: The charge state of ornithine is pH-dependent. Adjusting the pH of the aqueous mobile phase can significantly impact retention and peak shape. Experiment with small changes around the pKa values of ornithine's functional groups.[19]
-
Buffer/Additives: Using low concentrations of formic acid or ammonium formate can improve peak shape.[18][20]
-
-
Adjust the Gradient: If using a gradient, try making it shallower (i.e., increase the elution time). This can help separate ornithine from closely eluting matrix components that might be causing interference.[19]
-
Optimize Flow Rate and Temperature: Lowering the flow rate can sometimes increase chromatographic efficiency. Adjusting the column temperature can also alter selectivity and peak shape.[16][21]
Strategy 2: Mass Spectrometer Parameter Optimization
This is where you directly address the m/z overlap.
-
Increase Mass Resolving Power: If your instrument (e.g., an Orbitrap or FT-ICR) has adjustable resolution, increase it. This is the most direct way to resolve the small mass difference between the 14N and 15N isotopologues.[7][12] Be aware that higher resolution often comes at the cost of scan speed and sensitivity, so a balance must be found.
-
Optimize Ion Source Parameters: Tune the ion source voltages (e.g., capillary voltage) and temperatures (e.g., drying gas temperature) to maximize the signal for your ornithine precursor ion while minimizing the formation of adducts (like sodium or potassium) and in-source fragmentation.[15][19][22] Adducts can complicate the spectrum and potentially overlap with your ions of interest.
-
Use a Narrower Isolation Window: In tandem MS experiments, use the narrowest possible isolation window in the quadrupole to select your precursor ion. This minimizes the chance of co-isolating and fragmenting isobaric interferences.[23]
Q4: I've optimized my LC-MS parameters, but the peaks are still not fully resolved. What advanced techniques can I use?
A: If basic optimization is insufficient, you need to employ more powerful techniques to achieve the required specificity.
-
Tandem Mass Spectrometry (MS/MS): Instead of just measuring the mass of the intact ornithine molecule (MS1), you can use MS/MS. In this technique, the mass spectrometer isolates the ornithine precursor ion, fragments it, and then detects the mass of a specific fragment ion. This process is highly specific and can eliminate interferences.[7][8]
-
Parallel Reaction Monitoring (PRM): This is a modern, high-resolution approach to targeted quantification. You provide the mass spectrometer with a list of precursor ions (both your 14N and 15N ornithine). It will isolate each precursor and acquire a full, high-resolution mass spectrum of the fragments. This allows you to quantify using a highly specific fragment ion, confirming its identity and eliminating noise from the matrix.[24]
-
-
Computational Deconvolution: Modern mass spectrometry software often includes deconvolution algorithms. These mathematical tools can analyze a composite (overlapped) peak and separate it into its individual components based on their theoretical mass and isotopic distribution.[25][26][27] This can be a powerful way to "rescue" data from partially resolved peaks.
-
Ion Mobility Spectrometry (IMS): If available, IMS provides an additional dimension of separation. It separates ions based on their size and shape (collisional cross-section) in the gas phase before they enter the mass analyzer. This can often separate isobaric compounds that are inseparable by chromatography and mass alone.[7][11]
Q5: I'm using 15N-ornithine as an internal standard. How does peak overlap affect quantification, and what is the best practice?
A: This is a crucial question, as the entire purpose of a stable isotope-labeled internal standard (SIL-IS) is to provide accurate quantification by correcting for variability.[28][29]
-
The Principle of Co-elution: For a SIL-IS to work perfectly, it must co-elute completely with the analyte.[30] This ensures that both the analyte and the standard experience the exact same matrix effects at the same time.[29] Since 15N-ornithine co-elutes with 14N-ornithine, this condition is met.
-
The Problem with Overlap: The problem arises during data processing. If your peaks are not baseline-resolved in the mass spectrum, it becomes difficult to integrate the peak area for the analyte and the internal standard independently and accurately. Any "bleed" from one peak into the integration region of the other will skew the calculated ratio, leading to inaccurate quantification.
-
Best Practice for Quantification with Overlap:
-
Prioritize Resolution: First, apply all the chromatographic and mass spectrometric techniques described above to achieve the best possible resolution. Baseline resolution is the ideal.
-
Use High-Resolution Data: Use high-resolution mass spectrometry to minimize the degree of overlap between the isotopic envelopes.
-
Quantify Using Fragment Ions (MS/MS): The most robust method is to use MS/MS (or PRM). Select a unique, intense fragment ion for both the labeled and unlabeled ornithine. Since the fragments will also be separated by the mass of the 15N label, you can quantify using the EICs of these fragment ions, which are far less likely to have interferences.[24]
-
Check for Isotopic Contribution: Ensure your SIL-IS is of high isotopic purity (ideally >98%).[31] Low purity means your standard contains some unlabeled analyte, which will artificially inflate the analyte signal. Your analysis software may be able to correct for this if the purity is known.
-
Sum the Isotopic Envelopes: If MS/MS is not an option and you have only partial MS1 resolution, some software packages allow you to quantify by fitting and then summing the entire theoretical isotopic envelope for both the light and heavy species. This can be more accurate than trying to integrate just the monoisotopic peak when overlap is present.
-
Protocols & Data Tables
Table 1: Key m/z Values for Ornithine Analysis
This table provides theoretical exact masses for common ornithine species in positive ion mode. Use these values for creating your EICs and setting up your instrument.
| Analyte/Species | Chemical Formula | Monoisotopic m/z | Notes |
| Unlabeled Ornithine [M+H]+ | C₅H₁₃N₂O₂⁺ | 133.0972 | The primary ion for unlabeled ornithine. |
| 15N₂-Ornithine [M+H]+ | C₅H₁₃¹⁵N₂O₂⁺ | 135.0912 | Fully labeled standard. Mass shift of +2 Da. |
| Unlabeled Ornithine [M+Na]+ | C₅H₁₂N₂O₂Na⁺ | 155.0791 | Common sodium adduct. Can cause interference. |
| Unlabeled Ornithine [M+K]+ | C₅H₁₂N₂O₂K⁺ | 171.0530 | Common potassium adduct. |
Protocol: Basic Workflow for PRM Method Setup for Labeled/Unlabeled Ornithine Quantification
This protocol provides a general workflow for setting up a Parallel Reaction Monitoring experiment on a high-resolution mass spectrometer (e.g., a Q-Exactive or similar Orbitrap instrument).
-
Analyte Infusion & Optimization:
-
Infuse a standard solution of both unlabeled ornithine and your 15N-labeled standard directly into the mass spectrometer.
-
Optimize source parameters (capillary voltage, gas flows, temperatures) to achieve a stable and maximal signal for the [M+H]+ precursor ions (e.g., m/z 133.0972 and 135.0912).
-
-
Find Optimal Fragmentation Energy:
-
Perform a fragmentation (MS/MS) scan on the precursor ions.
-
Ramp the collision energy (HCD or CID) to find the voltage that produces the most intense and specific fragment ions. For amino acids, a common fragment is the neutral loss of H₂O and CO (46 Da).
-
-
Create the PRM Inclusion List:
-
In your instrument method editor, create a targeted inclusion list.
-
Add the exact m/z of the unlabeled ornithine precursor (133.0972).
-
Add the exact m/z of the 15N-labeled ornithine precursor (135.0912).
-
Set the optimized collision energy for both entries.
-
Define the expected retention time window to ensure the instrument only triggers MS/MS scans when the analyte is eluting.
-
-
Set Acquisition Parameters:
-
Set the MS1 scan to a moderate resolution (e.g., 35,000).
-
Set the PRM (MS/MS) scan to a high resolution (e.g., ≥70,000) to ensure fragment specificity.
-
Set an appropriate fill time (AGC target) and maximum injection time to ensure good ion statistics without saturating the detector.
-
-
Data Analysis:
-
After acquisition, process the data in a suitable software package (e.g., Skyline, Xcalibur, TraceFinder).
-
Extract the chromatograms for the most intense and specific fragment ion for both the light and heavy ornithine.
-
Integrate the peak areas of these fragment ion chromatograms. The ratio of these areas will be used for quantification.
-
By following this structured troubleshooting approach, you can systematically diagnose the cause of peak overlap in your 15N-ornithine experiments and apply targeted, effective solutions to achieve accurate and reliable results.
References
- Lanucara, F., et al. (2014). Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation. Analytical Chemistry.
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. The AAPS Journal. Available at: [Link]
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
- Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis.
-
Crown, S. B., & Ahn, C. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Expert Opinion on Drug Discovery. Available at: [Link]
- LECO Corporation. (2025). How to Resolve GC-MS Peak Overlap in High-Resolution Work.
-
MtoZ Biolabs. (n.d.). What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed. Available at: [Link]
-
Madeja, M., et al. (2007). Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
Schwaiger, M., et al. (2017). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. Available at: [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]
-
Ellis, S. R., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). The deconvolution result for the simulated overlapping peaks with five... Available at: [Link]
-
Agilent Technologies. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. Available at: [Link]
-
Ellis, S. R., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. PubMed. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards.
-
Journal of the American Society for Mass Spectrometry. (n.d.). Spectral deconvolution for overlapping GC/MS components. Available at: [Link]
-
Brennwald, M. S., et al. (2020). Deconvolution and compensation of mass spectrometric overlap interferences with the miniRUEDI portable mass spectrometer. MethodsX. Available at: [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]
-
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Available at: [Link]
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Available at: [Link]
-
TutorChase. (n.d.). How do you process overlapping peaks in a spectrum? Available at: [Link]
-
Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Available at: [Link]
-
Meier, F., et al. (2023). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2017). Analysis of Stable Isotope Assisted Metabolomics Data Acquired by High Resolution Mass Spectrometry. Available at: [Link]
-
Patti, G. J. (2013). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis. Available at: [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Available at: [Link]
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
-
ResearchGate. (n.d.). Two scenarios illustrating the problem of peak overlap in GC-MS data... Available at: [Link]
-
Spencer, K. L., et al. (2012). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Hayes, J. M. (1982). Fractionation of the Isotopes of Carbon and Hydrogen in Biosynthetic Processes. Woods Hole Oceanographic Institution. Available at: [Link]
-
WelchLab. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ornithine. Available at: [Link]
-
Nakazawa, T., et al. (2002). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods. Available at: [Link]
-
Harrison, A. G., & Young, A. B. (2005). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Yoshinaga, M., et al. (2013). Differential 14N/15N-Labeling of Peptides Using N-Terminal Charge Derivatization with a High-Proton Affinity for Straightforward de novo Peptide Sequencing. Analytical Chemistry. Available at: [Link]
-
Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Collision-induced dissociation mass spectra of ornithine lipids S1 and... Available at: [Link]
-
Shrestha, H., et al. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Bio-protocol. Available at: [Link]
-
Zolg, W., & Ottow, J. C. (1974). Thin-layer chromatography of arginine, lysine and ornithine decarboxylase activity among Pseudomonas spp. and Enterobacteriaceae. Microbios. Available at: [Link]
-
Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Available at: [Link]
Sources
- 1. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
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- 4. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. biocompare.com [biocompare.com]
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- 16. What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
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- 27. tutorchase.com [tutorchase.com]
- 28. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
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- 31. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quantifying Low-Level 15N Enrichment in DL-Ornithine Tracing
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting low-level 15N enrichment quantification in DL-Ornithine:HCl (15N2) experiments.
Executive Summary
Quantifying low levels (<5%) of stable isotope enrichment is analytically demanding. When the tracer is a racemic mixture (DL -Ornithine:HCl 15N2), the challenge compounds due to the stereospecificity of biological enzymes versus the often non-stereospecific nature of mass spectrometry (MS).
This guide addresses three critical failure points:
-
The "DL" Dilution Effect: How racemic tracers distort calculated flux.
-
Analytical Artifacts: False positives in GC-MS due to chemical conversion.
-
Signal-to-Noise Limits: Overcoming the natural abundance floor in trace analysis.
Module 1: The "DL" Factor & Biological Chirality
Issue:
Users often observe lower-than-expected enrichment in downstream metabolites (Citrulline, Proline, Polyamines) when using DL-Ornithine compared to L-Ornithine.
Root Cause Analysis:
Biological systems are stereoselective. Mammalian enzymes (e.g., Ornithine Transcarbamylase - OTC, Ornithine Decarboxylase - ODC) almost exclusively metabolize L-Ornithine .
-
L-Ornithine (15N2): Enters the Urea Cycle and Polyamine synthesis.
-
D-Ornithine (15N2): Largely biologically inert in this context or metabolized via D-Amino Acid Oxidase (DAAO) in the kidney/liver to keto-acids, bypassing the nitrogen transfer pathways of interest.
The Analytical Trap: If you use a standard Reverse-Phase (C18) or HILIC LC-MS method, the column does not separate D and L isomers. The mass spectrometer sees the total ornithine pool (D+L).
-
Result: Your "Total Ornithine" pool size is analytically doubled (if 1:1 DL), but only 50% is biologically available. This dilutes your calculated Fractional Enrichment (FE) and kinetic flux rates.
Troubleshooting Protocol: Chiral Correction
Option A: Physical Separation (Gold Standard) Switch to a Chiral LC Column to separate the D and L peaks before MS detection.
-
Recommended Column: CROWNPAK® CR-I(+) or equivalent chiral crown ether columns.
-
Benefit: Allows direct quantification of L-Ornithine enrichment without D-isomer interference.
Option B: Mathematical Correction (Workaround) If chiral separation is impossible, you must correct the enrichment calculation assuming D-Ornithine is inert (verify this assumption for your specific tissue model).
Formula:
(Note: This is a simplified approximation. For rigorous flux modeling, the D-isomer must be treated as a distinct, non-interacting pool in the model ODEs.)
Module 2: GC-MS Specific Artifacts (Critical Warning)
Issue:
"I am detecting high levels of 15N-Ornithine in my samples even in control groups, or my Citrulline enrichment is inexplicably low."
Diagnosis:
You are likely using Acidic Derivatization (e.g., HCl/Butanol or HCl/Methanol) for GC-MS.
Mechanism of Failure:
Under acidic conditions and high heat, Citrulline chemically converts to Ornithine .
-
Endogenous (unlabeled) Citrulline converts to unlabeled Ornithine during sample prep.
-
This artificially inflates the M+0 (unlabeled) Ornithine peak.
-
Consequence: The calculated 15N enrichment of Ornithine drops drastically because the denominator (Total Ornithine) is artificially high.
Visualizing the Artifact
Figure 1: Mechanism of Citrulline-to-Ornithine conversion during acidic GC-MS derivatization, leading to isotopic dilution.
Solution:
-
Switch to LC-MS/MS: Avoids high-temperature acidic derivatization.
-
Alternative GC Derivatization: Use BSTFA (silylation) under milder conditions, though sensitivity may be lower for arginine/citrulline.
Module 3: Overcoming Low Sensitivity (Limit of Detection)
Issue:
"My enrichment is <1%. The signal is lost in the noise."
Protocol: High-Sensitivity AQC Derivatization (LC-MS)
For trace analysis of 15N-Ornithine, direct injection is often insufficient. Derivatization with AccQ-Tag (AQC) is recommended to increase ionization efficiency by 10-50x.
Step-by-Step Protocol:
-
Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[1]
-
Buffer: Borate buffer (pH 8.8).
-
Reaction:
-
Mix 10
L Sample + 70 L Borate Buffer + 20 L AQC reagent. -
Incubate at 55°C for 10 minutes .
-
-
LC-MS Settings:
-
Ionization: ESI Positive Mode.
-
Transitions (SRM): Monitor the specific fragment loss of the AQC moiety or the amino acid backbone.
-
Note: AQC adds a distinct mass. Ensure your MRM transitions account for the derivative mass.
-
Data Table: Sensitivity Comparison
| Method | Limit of Quantitation (LOQ) | 15N Resolution | Risk of Artifacts |
| GC-MS (TBDMS) | ~1-5 pmol | Moderate | High (Hydrolysis) |
| LC-MS (Underivatized) | ~5-10 pmol | Good | Low |
| LC-MS (AQC Deriv.) | < 0.5 pmol | Excellent | Low |
Module 4: Natural Abundance Correction (The Math)
Issue:
At low enrichment (e.g., 0.5% - 2%), the natural abundance of 15N (0.368%) and 13C (1.1%) creates a background signal that mimics tracer enrichment.
The Fix:
You cannot simply subtract a blank. You must use a Matrix-Based Correction (Isotopomer Distribution Analysis).
Algorithm Logic:
-
Define the Correction Matrix (C) based on the theoretical natural abundance of all atoms (C, H, N, O, S) in the derivatized molecule.
-
Measure the Observed Vector (I_obs) of intensities (M+0, M+1, M+2...).
-
Solve for the Corrected Vector (I_corr) :
Recommended Software Tools:
-
IsoCor: (Python-based) Excellent for correcting MS data for natural abundance.
-
IsoCorrectoR: (R-based) Specifically designed for high-resolution MS data.[2]
Module 5: Metabolic Pathway Visualization
Understanding the fate of the label is crucial for interpreting where the 15N ends up.
Figure 2: Metabolic fate of L-Ornithine 15N2. Note that D-Ornithine does not participate in these primary pathways.[]
References
-
Evaluation of AQC Derivatization for 15N Enrichment: Measurement of 15N-enrichment of glutamine and urea-cycle amino acids derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using LC-MS/MS.
-
Natural Abundance Correction Software: IsoCorrectoR: Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data.
-
GC-MS Artifacts (Citrulline/Ornithine): GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization.
-
Chirality in Metabolism: Ornithine: Definition, Structure, Benefits, Sources and Uses (Differentiation of L vs D).
-
General Stable Isotope Tracing Challenges: The importance of accurately correcting for the natural abundance of stable isotopes.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Mass Spectrometry Data for DL-ORNITHINE:HCL (¹⁵N₂)
This guide provides an in-depth, technically-grounded framework for the validation of bioanalytical methods utilizing DL-ORNITHINE:HCL (¹⁵N₂) as a stable isotope-labeled internal standard (SIL-IS). Moving beyond a simple checklist of steps, we will explore the causal relationships behind experimental choices, establishing a self-validating system that ensures data integrity, reproducibility, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who rely on precise and accurate quantification of ornithine in complex biological matrices.
The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable
In quantitative mass spectrometry, the goal is to establish a robust and reproducible relationship between an analyte's concentration and the instrument's response. However, the journey from sample collection to final data point is fraught with potential variability. Sample preparation steps like protein precipitation and liquid-liquid extraction can have inconsistent analyte recovery. Furthermore, within the mass spectrometer source, co-eluting endogenous matrix components can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect.
This is where the elegance of the isotope dilution mass spectrometry (IDMS) technique, employing a SIL-IS like DL-ORNITHINE:HCL (¹⁵N₂), becomes indispensable.[1] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[2][3] For DL-ORNITHINE:HCL (¹⁵N₂), two nitrogen atoms (¹⁴N) are replaced with their heavier ¹⁵N counterparts.[4][5]
Because it is chemically identical to the endogenous ornithine, the ¹⁵N₂-labeled standard exhibits the same behavior throughout the entire analytical process:
-
Co-elution: It has the same retention time in liquid chromatography (LC).
-
Identical Extraction Recovery: It is lost or recovered at the same rate during sample preparation.
-
Equivalent Ionization Efficiency: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.
The mass spectrometer, however, can easily differentiate between the light (endogenous) and heavy (labeled) forms based on their mass-to-charge ratio (m/z).[6] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, we create a self-validating system. Any random, proportional error introduced during the workflow affects both the analyte and the internal standard equally, leaving the ratio unchanged and ensuring the final calculated concentration is accurate and precise.[7]
The Validation Workflow: A Comprehensive Experimental Blueprint
A bioanalytical method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[8] The framework for this process is outlined in regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]
Below is a diagrammatic representation of the validation workflow, followed by a detailed breakdown of each critical validation parameter.
Caption: Comparison of internal standard strategies.
Comparison with Alternative Quantification Methods
While other methods exist, they lack the inherent self-validating nature of the SIL-IS approach.
Table 2: Comparison of Quantitative Approaches
| Method | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled IS | Co-eluting, chemically identical standard differentiated by mass. | Gold Standard. High accuracy and precision; corrects for matrix effects and extraction variability. | Higher initial cost for the labeled standard. |
| Structural Analog IS | A different molecule with similar chemical properties and retention time. | Better than no IS; corrects for some injection volume variability. | Does not co-elute perfectly; has different extraction recovery and ionization efficiency. Prone to error. |
| External Standard | Calibration curve is prepared in a clean solvent, not the matrix. | Simple and inexpensive. | Does not account for any sample-specific matrix effects or recovery losses. Unsuitable for regulated bioanalysis. |
Conclusion
The validation of a mass spectrometry method for quantifying ornithine using DL-ORNITHINE:HCL (¹⁵N₂) as an internal standard is a rigorous but essential process. It is not merely about following steps but about understanding the scientific principles that underpin data integrity. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, and by intelligently addressing the challenge of endogenous analyte levels, researchers can build a robust, defensible, and self-validating analytical method. This commitment to scientific integrity ensures that the data generated is reliable and can confidently support critical decisions in research and drug development.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. [Link]
-
Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Longdom Publishing. Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Cerno Bioscience. Isotope Labeling. [Link]
-
University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
KCAS Bio. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
-
Indiana University–Purdue University Indianapolis ScholarWorks. Development, validation, and comparison of four methods to simultaneously quantify L-arginine, citrulline, and ornithine in. [Link]
-
SpringerLink. (2025). Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. [Link]
-
BioPharm International. (2017). Mass Spectrometry Measures Up to Analytical Challenges. [Link]
-
CABI Digital Library. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. [Link]
-
Wiley Online Library. (2024). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. [Link]
-
ResearchGate. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]
-
University of Tartu. 4. Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]
-
TSI Journals. (2006). A Rapid Quantitative Determination Method Of L-Ornithine. [Link]
-
National Institutes of Health. Two continuous coupled assays for ornithine-δ-aminotransferase. [Link]
-
Frontiers. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
-
Amerigo Scientific. Stable Isotope-labeled Standards. [Link]
-
Shimadzu. (2021). Analysis of Ornithine in Bunashimeji (Beech mushroom) Using Triple Quadrupole LC/MS/MS. [Link]
Sources
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- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope.com [isotope.com]
- 6. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]
- 7. amerigoscientific.com [amerigoscientific.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ema.europa.eu [ema.europa.eu]
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- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
DL-ORNITHINE:HCL (15N2) proper disposal procedures
DL-ORNITHINE:HCL ( ) Proper Disposal Procedures[1][2]
Executive Summary: The "Isotope Trap"
Bottom Line Up Front: DL-Ornithine:HCl (
The most frequent compliance error observed with this material is the accidental routing of
Part 1: Chemical Profile & Hazard Identification
Before disposal, you must characterize the waste. DL-Ornithine HCl is generally non-hazardous under GHS standards, but the hydrochloride moiety creates acidic aqueous solutions that may require neutralization.
| Parameter | Specification |
| Chemical Name | DL-Ornithine Hydrochloride ( |
| Unlabeled CAS | 1069-31-4 (Generic DL-Ornithine HCl) |
| Labeled CAS | Varies by vendor (Refer to specific SDS) |
| Isotope | Nitrogen-15 ( |
| Physical State | White Crystalline Powder |
| Acidity (pH) | ~3.0 - 5.0 (in 5% aqueous solution due to HCl) |
| RCRA Status | Non-Hazardous (Not P-listed or U-listed) |
| Primary Hazard | Low.[1][2][3] Mild irritant (eyes/respiratory). |
Part 2: Disposal Decision Logic (Workflow)
The following decision tree illustrates the correct disposal pathway based on the physical state and solvent matrix of your waste.
Figure 1: Logical workflow for segregating stable isotope waste streams to ensure compliance and cost-efficiency.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Expired Material or Spill Cleanup)
Context: Used for disposing of pure powder or contaminated solid consumables (gloves, weighing boats).
-
Segregation: Do not mix with radioactive solid waste.
-
Packaging: Place material in a clear, sealable polyethylene bag or the original container.
-
Labeling: Apply a "Non-Hazardous Chemical Waste" label.
-
Critical Step: Explicitly write "Stable Isotope (
)" on the label to prevent EHS personnel from flagging it as unknown radiological waste during pickups.
-
-
Disposal: Place in the standard laboratory solid chemical waste drum.
Protocol B: Aqueous Liquid Waste (Buffers & Stock Solutions)
Context: Leftover stock solutions dissolved in water, PBS, or mild buffers.
-
Option 1: Drain Disposal (Conditional)
-
Many municipalities and university EHS protocols allow drain disposal for dilute amino acid solutions as they are biodegradable [1].
-
Requirement: Adjust pH to between 5.5 and 9.0 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) to neutralize the HCl component. -
Flush: Flush with 20x volume of water.
-
Warning: Never assume drain disposal is permitted without checking your facility's specific wastewater permit.
-
-
Option 2: Aqueous Waste Collection (Preferred)
-
If your facility operates under "Zero Discharge" or strict BOD (Biological Oxygen Demand) limits:
-
Collect in a carboy labeled "Non-Hazardous Aqueous Waste."
-
List contents as "Water (99%), DL-Ornithine HCl (1%)."
-
Protocol C: Mixed Solvent Waste (HPLC/LC-MS Effluent)
Context: Waste generated during mass spectrometry analysis containing organic modifiers (Methanol, Acetonitrile, Formic Acid).
-
Strict Segregation: Never pour organic solvents down the drain.
-
Collection: Collect in the appropriate "Organic Waste" carboy (e.g., Flammable or Halogenated, depending on the co-solvent).[4]
-
Compatibility: Ornithine HCl is compatible with standard organic waste streams. It does not present explosion hazards (like azides) or peroxide formation risks.
Part 4: Regulatory Compliance & Documentation[1][7]
1. RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), DL-Ornithine HCl is not a listed hazardous waste (40 CFR 261.33). However, if mixed with hazardous solvents (e.g., Acetonitrile), the mixture assumes the hazard characteristics of the solvent (Ignitability - D001) [2].
2. Labeling Best Practices
To maintain trust with your safety officers, use the following nomenclature on waste tags:
-
Correct: "Waste DL-Ornithine HCl (
Stable Isotope)" -
Incorrect: "Isotope Waste" (Implies radioactivity)
-
Incorrect: "Ornithine" (Too vague; omits the HCl acid salt nature)
3. Container Management
-
Triple Rinse: Empty reagent bottles should be triple-rinsed with water.
-
Defacing: Deface the original label using a marker to cross out the chemical name and any hazard symbols before discarding the bottle in glass trash or recycling.
References
-
Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide - Specific Waste Streams. Retrieved from
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Fisher Scientific. (2025).[2][3] Safety Data Sheet: DL-Ornithine Hydrochloride.[5][2][6][7] Retrieved from
-
Cambridge Isotope Laboratories. (2025). SDS: L-Ornithine HCl (15N2).[1][8][9] (Note: L-isomer SDS is functionally identical for disposal purposes of the DL-form). Retrieved from
Sources
- 1. isotope.com [isotope.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. isotope.com [isotope.com]
- 9. L-ORNITHINE:HCL (13C5, 99% 15N2, 99%) | Eurisotop [eurisotop.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
